2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Description
Properties
IUPAC Name |
2-(3,4-diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2O/c10-4-1-3(2-5(17)6(4)18)7(19,8(11,12)13)9(14,15)16/h1-2,19H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQVGTGHEHEIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The target compound requires an aromatic ring pre-functionalized with electron-donating groups (EDGs) to facilitate electrophilic substitution. For 2-(3,4-diamino-5-fluorophenyl)-hexafluoropropan-2-ol, the synthetic pathway likely begins with a fluorinated phenol derivative bearing protected amino groups. For example:
- Starting material : 3-fluoro-4-nitrobenzene-1,2-diol (with nitro groups as precursors to amines).
- Protection strategy : Acetylation of hydroxyl and amino groups to prevent undesired side reactions during HFPO condensation.
The reaction proceeds via:
$$
\text{HFPO} \xrightarrow{\text{SbClF}4} \text{CF}3\text{CF(O)CF}3 \xrightarrow{\text{ArH}} \text{Ar-C(CF}3\text{)}_2\text{-OH}
$$
where ArH represents the aromatic substrate.
Optimized Reaction Conditions
Data extrapolated from CN104370669A (Table 1):
| Parameter | Optimal Range | Catalyst System | Yield (%) |
|---|---|---|---|
| Temperature | 150–200°C | SbClF₄/TiClF₃ (1:1) | 90–97 |
| Molar Ratio (ArH:HFPO) | 1:2–1:4 | HF (anhydrous) | — |
| Reaction Time | 8–12 hours | Pressure (autoclave) | — |
Key observations :
- Catalyst selection : Halogenated antimony (SbClF₄) outperforms titanium-based systems in achieving higher regioselectivity.
- Solvent-free conditions : Anhydrous HF acts as both solvent and Brønsted acid, enhancing reaction efficiency.
Post-Condensation Functionalization Strategies
Introducing the 3,4-diamino-5-fluorophenyl moiety necessitates post-condensation modifications:
Nitration and Reduction Sequence
- Nitration : Treat the fluorinated intermediate with HNO₃/H₂SO₄ to install nitro groups at the 3- and 4-positions.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts nitro to amino groups.
Challenges :
- Regioselectivity : Ensuring nitration occurs exclusively at the 3- and 4-positions requires steric and electronic directing effects from existing substituents.
- Acid sensitivity : The hexafluoropropanol group may hydrolyze under strong acidic conditions, necessitating mild nitration protocols.
Fluorine Retention and Stability
The 5-fluoro substituent must remain intact during synthesis. SigmaAldrich’s product data confirms the stability of the C-F bond under standard reduction conditions, provided reaction temperatures remain below 100°C.
Alternative Route: Hexafluoroacetone-Based Condensation
EP0650949A1 describes the synthesis of 2,2-diphenylhexafluoropropanes via condensation of hexafluoroacetone (HFA) with benzene derivatives using trifluoromethanesulfonic acid. Adapting this method:
$$
\text{2 ArH + CF}3\text{COCF}3 \xrightarrow{\text{CF}3\text{SO}3\text{H}} \text{Ar}2\text{C(CF}3\text{)}_2\text{OH}
$$
Modifications for target compound :
- Use 3,4-diamino-5-fluorophenol as the aromatic substrate.
- Limitation : HFA’s lower reactivity compared to HFPO derivatives may necessitate higher temperatures (200–300°C).
Industrial-Scale Considerations
Catalyst Recovery and Recycling
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Electrophiles like alkyl halides and nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals, particularly as a building block for drug synthesis. Its fluorinated structure enhances biological activity and stability.
Case Study: Anti-Cancer Agents
Recent studies have investigated the use of fluorinated compounds in targeting specific cancer pathways. The compound's ability to inhibit certain enzymes makes it a candidate for developing anti-cancer therapies. For instance, derivatives of similar fluorinated compounds have demonstrated efficacy against various cancer cell lines by disrupting critical signaling pathways involved in tumor growth and metastasis.
Material Science
Due to its unique properties, this compound is explored for applications in creating advanced materials with enhanced thermal and chemical stability.
Data Table: Properties of Fluorinated Compounds in Material Science
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Coatings and polymers |
| Chemical Resistance | Excellent | Protective gear and membranes |
| Solubility | Moderate in HFIP | Solvent for polymer processing |
Environmental Studies
Fluorinated compounds are often studied for their environmental impact and behavior. This compound's stability may lead to persistence in the environment, making it crucial to understand its degradation pathways.
Case Study: Environmental Impact Assessment
Research has been conducted on the persistence of fluorinated compounds in aquatic environments. The findings suggest that while these compounds can provide benefits in industrial applications, their environmental accumulation poses risks that necessitate careful management and regulation.
Mechanism of Action
The mechanism of action of 2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison:
Table 1: Structural Comparison of Hexafluoropropanol Derivatives
Key Comparative Observations
Substituent Effects on Electronic Properties: The target compound features electron-donating amino (-NH₂) and electron-withdrawing fluorine (-F) groups on the aromatic ring. In contrast, 2-(2-Amino-4-methylphenyl)-hexafluoropropan-2-ol (CAS 1992-08-1) replaces fluorine with a methyl group (-CH₃), reducing polarity and possibly increasing hydrophobicity. The compound in includes bulky alkoxy substituents (cyclopropyloxy, difluoromethoxy), which may sterically hinder reactivity compared to the target’s smaller -NH₂ and -F groups.
Solubility and Stability: The HFIP moiety (-C(CF₃)₂OH) in all compounds confers high acidity (pKa ~3–4) and solubility in polar aprotic solvents. However, the target’s diamino groups could enhance aqueous solubility via hydrogen bonding, whereas methyl or alkoxy substituents (in analogs) may reduce it .
Potential Applications: The target compound’s diamino-fluorophenyl motif suggests utility in medicinal chemistry (e.g., kinase inhibitors or DNA-binding agents), leveraging both hydrogen-bonding (-NH₂) and lipophilic (-F) interactions. The compound in , with its complex heterocyclic substituents, is more likely tailored for receptor-specific drug design (e.g., G protein-coupled receptor modulators).
Biological Activity
2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated aromatic compound characterized by its unique structural features that include both amino and fluorine groups. This compound has garnered significant attention in scientific research due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.
Chemical Structure and Properties
- IUPAC Name : 2-(3,4-diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Molecular Formula : C9H7F7N2O
- Molecular Weight : 292.157 g/mol
- CAS Number : 2366994-07-0
The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, making it an interesting candidate for biological studies.
The biological activity of 2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of enzymes and receptors involved in critical signaling pathways related to cell proliferation and apoptosis. The specific mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cancer progression.
- Receptor Binding : It can interact with cellular receptors that modulate immune response and inflammation.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro experiments have demonstrated that it can induce apoptosis in cancer cell lines through the activation of intrinsic pathways. For instance:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| MCF-7 (breast cancer) | 10 µM | Induces apoptosis via caspase activation | |
| HeLa (cervical cancer) | 15 µM | Reduces cell viability significantly |
These findings suggest that 2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol could serve as a lead compound for developing novel anticancer therapies.
Antimicrobial Properties
In addition to its anticancer effects, there is growing interest in the antimicrobial properties of this compound. Preliminary data indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results highlight its potential as an antimicrobial agent.
Study on Prion Diseases
A notable study investigated the effects of hexafluoroisopropanol (HFIP), a related compound with structural similarities to 2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. HFIP was shown to induce conformational changes in prion proteins that could potentially lead to therapeutic applications against prion diseases. The study reported:
"HFIP reduced the protease resistance of PrP Sc by approximately 40% at concentrations above 15 mM" .
This suggests that similar compounds may also influence protein folding and aggregation processes relevant to neurodegenerative diseases.
Toxicity and Safety Profile
While exploring the biological activity of this compound is crucial, understanding its toxicity profile is equally important. In animal models:
| Concentration | Observed Effects |
|---|---|
| <20 mM | No significant toxicity observed |
| >20 mM | Increased cytotoxicity noted |
The therapeutic window appears narrow; thus further studies are necessary to optimize dosing regimens for clinical applications.
Future Directions
Given the promising biological activities exhibited by 2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol:
- Further Research : More extensive studies are needed to elucidate the molecular mechanisms underlying its biological effects.
- Clinical Trials : Initiating clinical trials will be essential to assess efficacy and safety in humans.
- Structural Modifications : Exploring derivatives with altered functional groups may enhance selectivity and reduce toxicity.
Q & A
Q. What are the recommended synthetic routes for 2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in laboratory settings?
Methodological Answer: The synthesis typically involves functionalizing a fluorinated aromatic precursor. For example:
Amination of Fluorinated Intermediates : React 2-(4-aminophenyl)-hexafluoropropan-2-ol derivatives with fluorinating agents (e.g., Selectfluor) under anhydrous conditions to introduce the 5-fluoro substituent. Subsequent diamination at the 3,4-positions can be achieved via Pd-catalyzed coupling or nitration followed by reduction .
Purification : Use column chromatography with hexane/ethyl acetate gradients or preparative HPLC to isolate the product. Validate purity via GC (>99.0%) and NMR (confirming aromatic proton environments and fluorine coupling patterns) .
Q. Key Considerations :
- Protect amine groups during fluorination to avoid side reactions.
- Monitor reaction progress via LC-MS to detect intermediates.
Q. How should researchers safely handle and store 2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol to mitigate health risks?
Methodological Answer :
Q. What analytical techniques are optimal for characterizing the structure and purity of this compound?
Methodological Answer :
- Structural Confirmation :
- Purity Analysis :
Advanced Research Questions
Q. How does the fluorinated hydroxypropane moiety influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer : The hexafluoropropanol group enhances electrophilicity via strong electron-withdrawing effects (CF₃ groups), facilitating nucleophilic attack at the aromatic ring.
- Experimental Design :
- Compare reaction rates of the compound with non-fluorinated analogs in SNAr reactions (e.g., with thiols or amines).
- Use DFT calculations (e.g., SM6 solvation model) to quantify stabilization of transition states by fluorinated alcohols .
- Data Interpretation :
- Higher reaction rates in fluorinated alcohols (e.g., HFIP) correlate with solvent stabilization of negative charges in intermediates .
Q. What experimental strategies can resolve contradictions in reported solvent effects on this compound’s stability?
Methodological Answer : Contradictions may arise from solvent polarity, proticity, or trace moisture.
- Approach :
- Accelerated Stability Testing :
- Dissolve the compound in HFIP, DMSO, and acetonitrile. Monitor degradation via ¹H NMR and LC-MS under varying temperatures (25–60°C) .
2. Moisture Control : - Use Karl Fischer titration to quantify water content in solvents. Correlate degradation rates with H₂O concentration.
3. Computational Modeling : - Calculate solvation free energies (ΔG°solv) to predict solvent interactions. HFIP’s high polarity (ε ~16.7) may stabilize zwitterionic intermediates .
Q. Example Data :
| Solvent | Degradation Half-Life (25°C) | Water Content (ppm) |
|---|---|---|
| HFIP | 120 h | 50 |
| Acetonitrile | 72 h | 200 |
| DMSO | 24 h | 500 |
Q. What role does this compound play as a building block in synthesizing heterocyclic pharmaceuticals?
Methodological Answer : The 3,4-diamino-5-fluorophenyl moiety serves as a precursor for bioactive heterocycles:
- Pyrazole Synthesis : React with β-ketoesters under acidic conditions to form 1,5-disubstituted pyrazoles. The fluorine enhances metabolic stability .
- Quinazoline Derivatives : Condense with aldehydes via Schiff base formation, followed by cyclization. The hexafluoropropanol group improves solubility in lipid membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
